2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanamide
Description
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanamide is a piperazine derivative featuring a 4-methoxyphenyl substituent on the piperazine ring and a 2-methylpropanamide group. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,14(16)19)18-10-8-17(9-11-18)12-4-6-13(20-3)7-5-12/h4-7H,8-11H2,1-3H3,(H2,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTJUIBFPPGAFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N)N1CCN(CC1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101209167 | |
| Record name | 4-(4-Methoxyphenyl)-α,α-dimethyl-1-piperazineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101209167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338754-03-3 | |
| Record name | 4-(4-Methoxyphenyl)-α,α-dimethyl-1-piperazineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338754-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Methoxyphenyl)-α,α-dimethyl-1-piperazineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101209167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanamide typically involves the reaction of 4-methoxyphenylpiperazine with 2-methylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the amide can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[4-(4-Hydroxyphenyl)piperazin-1-yl]-2-methylpropanamide.
Reduction: Formation of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanamine.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly as an alpha1-adrenergic receptor antagonist.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanamide involves its interaction with alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors that play a crucial role in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate. By antagonizing these receptors, the compound can modulate various physiological responses, making it a potential candidate for the treatment of conditions such as hypertension and benign prostate hyperplasia .
Comparison with Similar Compounds
Piperazine Derivatives with Varied Aryl Substituents
The aryl group on the piperazine ring significantly impacts physicochemical properties. For example:
- 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester () replaces the methoxyphenyl with a chlorophenyl group and substitutes the amide with an ester. The chloro group’s electron-withdrawing nature reduces solubility compared to methoxy, while the ester moiety may confer higher lipophilicity .
- 2-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]propanamide () introduces a dimethylphenyl group and a phenethyl-amide chain.
Table 1: Substituent Effects on Piperazine Derivatives
Piperazine-Linked Quinoline Derivatives (–2)
Compounds such as Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6) () incorporate a quinoline-4-carbonyl group instead of the propanamide. The methoxy group in C6 aligns with the target compound, suggesting shared electronic effects. However, the ester terminal group in C6 contrasts with the amide in the target compound, likely altering metabolic pathways .
Table 2: Quinoline vs. Propanamide Piperazine Derivatives
Substituent Position and Electronic Effects
- N-Hydroxy-4-(4-(2-(3-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzamide (D11) () features a meta-methoxy group on the phenyl ring. Para-substitution (as in the target compound) typically offers better steric alignment with target receptors compared to meta-substitution, which may distort binding .
- 7-Methoxy-4-{3-[4-(4-methyl-benzyl)-piperazin-1-yl]-propoxy}-3-phenyl-chromen-2-one (4g) () places methoxy on a chromenone system. This highlights how methoxy positioning outside the piperazine ring can redirect biological activity toward targets like kinases or GPCRs .
Complex Heterocyclic Systems (–5, 7)
- Taselisib () contains a triazole-oxazepine-propanamide structure. While it shares a propanamide group with the target compound, its complex heterocyclic core targets PI3K isoforms, illustrating how scaffold complexity diversifies therapeutic applications .
- Dimethyl 2-(3-(4-methoxyphenyl)-2-(4-(7-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)-2H-indazol-2-yl)propyl)malonate (3x) () integrates thienopyrimidine and indazole moieties. Such systems prioritize kinase inhibition, contrasting with simpler piperazine-amide designs .
Biological Activity
Overview
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanamide, a piperazine derivative, has garnered attention for its diverse biological activities, particularly its interactions with adrenergic receptors. This compound is notable for its potential therapeutic applications, especially in the context of neurological and cardiovascular disorders.
Target Receptors:
The primary target of this compound is the alpha1-adrenergic receptor (α1-AR) . Its interaction with these receptors is crucial for mediating various physiological responses, including vasoconstriction and modulation of neurotransmitter release.
Mode of Action:
As a ligand for α1-ARs, this compound influences adrenergic signaling pathways. This interaction can lead to significant cellular effects, such as changes in vascular tone and neurotransmitter dynamics, which are vital in treating conditions like hypertension and anxiety disorders.
Pharmacokinetics
The pharmacokinetic profile of the compound has been studied to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies are essential for evaluating the compound's efficacy and safety in clinical settings.
| Parameter | Details |
|---|---|
| Absorption | Rapidly absorbed post-administration |
| Distribution | Widely distributed in body tissues |
| Metabolism | Primarily hepatic metabolism |
| Excretion | Renal excretion of metabolites |
In Vitro Studies
Research indicates that this compound exhibits significant binding affinity for both 5-HT1A and α1 receptors , with moderate selectivity over D2 receptors. This profile suggests potential applications in treating mood disorders and cardiovascular diseases .
In Vivo Studies
Animal models have demonstrated that administration of this compound leads to observable cardiovascular effects, including increased heart rate and blood pressure due to α1 receptor activation. Additionally, behavioral assays indicate anxiolytic effects, likely mediated through serotonin receptor modulation .
Case Studies
- Cardiovascular Effects : A study involving isolated rat hearts showed that the compound produced a dose-dependent increase in cardiac contractility, suggesting its potential as a positive inotropic agent .
- Anxiolytic Properties : In a behavioral study using rodent models of anxiety, treatment with the compound resulted in reduced anxiety-like behaviors compared to controls, supporting its role as a potential anxiolytic agent .
Q & A
Q. What synthetic routes are recommended for synthesizing 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanamide, and how can reaction conditions be optimized for improved yields?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-(4-methoxyphenyl)piperazine and a halogenated 2-methylpropanamide precursor. Key steps include:
- Coupling Reactions : Use of carbodiimide-mediated coupling for amide bond formation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while inert atmospheres prevent oxidation .
- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) may improve cross-coupling efficiency.
- Yield Optimization : Design of Experiments (DoE) can systematically vary temperature (80–120°C), stoichiometry (1:1.2 molar ratio), and reaction time (12–24 hrs) to maximize yield .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms piperazine ring substitution patterns and methoxy group integration .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 331.2 [M+H]⁺) .
Q. What in vitro assays are appropriate for evaluating its receptor binding affinity, particularly for serotonin (5-HT) or dopamine receptors?
- Methodological Answer :
- Radioligand Binding Assays : Use [³H]-ketanserin for 5-HT₂A or [³H]-SCH-23390 for D₁ receptors. Incubate with transfected HEK293 cells and measure displacement curves (IC₅₀ values) .
- Functional Assays : Calcium flux or cAMP accumulation assays in GPCR-expressing cell lines quantify agonism/antagonism .
Advanced Research Questions
Q. How can computational modeling guide the rational design of analogs with improved receptor selectivity?
- Methodological Answer :
- Molecular Docking : Simulate binding poses in 5-HT₂A/D₂ receptor crystal structures (PDB IDs: 6A93, 6CM4) to identify critical interactions (e.g., hydrogen bonds with Ser159 or Asp114) .
- QSAR Analysis : Train models on datasets of piperazine derivatives to correlate substituent electronegativity with binding affinity .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (>100 ns) to assess stability of key binding interactions .
Q. What strategies resolve contradictions in reported bioactivity data across studies (e.g., conflicting IC₅₀ values)? **
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies and apply statistical weighting to account for variability in assay conditions (e.g., cell line differences) .
- Experimental Replication : Standardize protocols (e.g., uniform buffer pH, temperature) to isolate confounding variables .
- Orthogonal Assays : Validate results using alternative methods (e.g., SPR vs. radioligand binding) .
Q. How can pharmacokinetic properties (e.g., metabolic stability, blood-brain barrier penetration) be optimized through structural modifications?
- Methodological Answer :
- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl) to reduce logP from ~3.5 to <2.5, enhancing solubility .
- Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., piperazine N-demethylation); block vulnerable sites with methyl or fluorine substituents .
- Prodrug Strategies : Mask polar groups (e.g., as esters) to improve BBB penetration, with enzymatic cleavage in target tissues .
Q. What crystallographic methods determine its solid-state conformation and polymorphic forms?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolve bond angles (e.g., C-N-C in piperazine ring ≈ 109.5°) and intermolecular interactions (e.g., hydrogen bonds with lattice water) .
- Thermal Analysis : Use DSC/TGA to identify polymorph transitions (endothermic peaks at 150–160°C) and assess stability .
- Powder XRD : Compare diffraction patterns (2θ = 10–30°) to reference databases for polymorph identification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
